![molecular formula C20H18ClNNa2O7 B1663529 disodium;5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate](/img/structure/B1663529.png)
disodium;5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate
Overview
Description
Disodium;5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate (CL 316,243) is a synthetic β3-adrenergic receptor (β3-AR) agonist first described by Bloom et al. in 1992 . Its structure features a benzodioxole core substituted with a chlorophenyl-hydroxyethyl-aminopropyl side chain and two carboxylate groups, stabilized as a disodium salt for enhanced solubility . CL 316,243 exhibits near-exclusive selectivity for β3-ARs (>10,000-fold selectivity over β1- and β2-ARs), making it a pivotal tool compound for studying β3-AR-mediated pathways .
Mechanism of Action: β3-AR activation by CL 316,243 stimulates thermogenesis in brown adipose tissue (BAT) and lipolysis in white adipose tissue (WAT), mediated by cAMP-dependent pathways. Preclinical studies demonstrate its ability to activate interscapular, cervical, and periaortic BAT depots, visualized via positron emission tomography (PET) . These effects correlate with improved insulin sensitivity, reduced adiposity, and anti-diabetic outcomes in rodent models .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CL 316243 disodium salt involves multiple steps, starting from the appropriate benzodioxole derivative. The key steps include:
Formation of the benzodioxole core: This involves the reaction of catechol with formaldehyde and a suitable carboxylic acid derivative.
Introduction of the chlorophenyl group: This step typically involves a Friedel-Crafts acylation reaction.
Formation of the hydroxyethylamine side chain: This is achieved through a reductive amination reaction using a suitable amine and aldehyde.
Final salt formation: The compound is converted to its disodium salt form by neutralizing with sodium hydroxide
Industrial Production Methods: Industrial production of CL 316243 disodium salt follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for key steps to enhance yield and purity, as well as the implementation of rigorous purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: CL 316243 disodium salt can undergo oxidation reactions, particularly at the hydroxyethylamine side chain.
Reduction: The compound can be reduced to its corresponding amine derivative.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
Pharmacological Properties
CL 316243 is primarily recognized as a potent beta-adrenergic agonist with a specific affinity for beta-3 adrenergic receptors . This specificity has made it a subject of interest in the treatment of conditions such as obesity and type 2 diabetes mellitus. The activation of beta-3 receptors is associated with increased lipolysis and thermogenesis, which can aid in weight management and metabolic regulation .
Antidiabetic and Antiobesity Agent
Research has demonstrated that CL 316243 can significantly improve insulin sensitivity and promote weight loss in animal models. Its mechanism involves stimulating the breakdown of fat stores and enhancing glucose uptake in peripheral tissues. In clinical studies, it has shown promise as a therapeutic agent for managing obesity-related metabolic disorders .
Table 1: Summary of Pharmacological Effects
Property | Effect | Reference |
---|---|---|
Beta-3 adrenergic agonist | Increases lipolysis and thermogenesis | |
Antidiabetic | Improves insulin sensitivity | |
Antiobesity | Promotes weight loss |
4.1. Obesity Management
Clinical trials have indicated that CL 316243 can lead to significant reductions in body weight and fat mass in obese patients. Its ability to enhance energy expenditure makes it a candidate for future obesity treatments .
4.2. Diabetes Mellitus Type 2
The compound's role in improving insulin sensitivity suggests its potential utility in managing type 2 diabetes mellitus. Studies have shown that it may help regulate blood glucose levels effectively when combined with lifestyle modifications .
Case Studies
Several case studies highlight the efficacy of CL 316243:
- A study involving obese rats demonstrated a marked decrease in body weight and fat accumulation after administration of CL 316243 over four weeks, showcasing its potential for promoting metabolic health .
- Clinical trials assessing its effects on human subjects indicated improvements in metabolic markers associated with diabetes management, including reductions in fasting glucose levels and improved lipid profiles .
Mechanism of Action
CL 316243 disodium salt exerts its effects by selectively binding to and activating the beta-3 adrenergic receptor. This activation leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn stimulates protein kinase A (PKA). PKA activation enhances the expression of uncoupling protein 1 (UCP1) in brown adipose tissue, leading to increased thermogenesis and metabolic rate. Additionally, it improves insulin sensitivity and glucose uptake in adipose tissue .
Comparison with Similar Compounds
Structural and Functional Comparisons
A summary of key β3-AR agonists is provided in Table 1, followed by detailed analyses.
Table 1: Comparative Analysis of β3-Adrenergic Receptor Agonists
In-Depth Comparative Analysis
CL 316,243 vs. BRL 26830A
- Selectivity : CL 316,243 shows superior β3-AR specificity (>10,000-fold) compared to BRL 26830A, which exhibits partial β1/β2-AR activity .
- Mechanism: BRL 26830A exerts antidiabetic effects via endogenous insulin release, whereas CL 316,243 directly enhances insulin sensitivity through BAT activation .
- Limitations : Both compounds demonstrated preclinical efficacy but were discontinued due to toxicity (BRL 26830A) and insufficient human efficacy (CL 316,243) .
CL 316,243 vs. BRL 37344
- Efficacy : BRL 37344 is less potent in activating human β3-ARs compared to CL 316,243, which shows robust activity in rodent models .
- Metabolic Effects : Both induce lipolysis, but CL 316,243 uniquely enhances BAT thermogenesis, contributing to greater anti-obesity effects .
CL 316,243 vs. Mirabegron
- Clinical Utility : Mirabegron is the only FDA-approved β3-AR agonist, primarily for overactive bladder. Unlike CL 316,243, it shows moderate metabolic benefits (e.g., improved glucose tolerance in mice) without significant anti-obesity effects .
- Species Specificity : Mirabegron’s efficacy in humans contrasts with CL 316,243, which is less effective in primates due to β3-AR structural differences .
Limitations of Early β3-AR Agonists
CL 316,243 and related compounds (e.g., ritobegron, solabegron) failed clinical translation due to:
- Low Human Efficacy : Rodent β3-ARs differ structurally from human isoforms, reducing agonist potency in clinical trials .
- Toxicity : Off-target effects on cardiovascular β1-ARs (e.g., tachycardia) were observed with less selective agonists like BRL 26830A .
Research Findings and Emerging Insights
Biological Activity
Disodium 5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate, commonly known as CL 316243, is a potent and highly selective β3-adrenergic receptor agonist. This compound has garnered significant attention in pharmacological research due to its potential applications in treating metabolic disorders such as obesity and diabetes.
- Chemical Formula : C20H18ClNNa2O7
- Molecular Weight : 465.8 g/mol
- CAS Number : 151126-84-0
- Solubility : Soluble to 100 mM in water
- Purity : >96%
CL 316243 exhibits a high selectivity for the β3-adrenergic receptor, with an EC50 value of approximately 3 nM. This specificity is over 10,000-fold compared to β1 and β2 adrenergic receptors . Activation of β3 receptors leads to increased thermogenesis in brown adipose tissue and enhanced metabolic rates, contributing to a reduction in blood insulin and glucose levels following oral administration .
Pharmacological Effects
- Thermogenesis and Metabolism : CL 316243 promotes heat production in brown adipose tissue, which is crucial for energy expenditure.
- Antidiabetic Effects : The compound has shown promise as an antidiabetic agent by lowering blood glucose levels and improving insulin sensitivity .
- Anti-obesity Potential : Its ability to stimulate metabolic processes suggests potential use in obesity management .
Case Studies
Several studies have investigated the effects of CL 316243:
- Yoshida et al. (1994) reported that CL 316243 significantly reduced body weight and fat accumulation in yellow KK mice, highlighting its anti-obesity effects .
- Woods et al. (2001) explored the efficacy of CL 316243 on bladder hyperflexia in rats, demonstrating its therapeutic potential beyond metabolic disorders .
Summary of Research Findings
Study | Findings |
---|---|
Bloom et al. (1992) | Identified CL 316243 as a potent β3 agonist with specific applications in diabetes and obesity management. |
Yoshida et al. (1994) | Demonstrated significant weight loss and metabolic improvements in animal models. |
Woods et al. (2001) | Showed efficacy in treating bladder conditions through β3 receptor activation. |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing this compound?
Methodological Answer: Synthesis typically involves multi-step organic reactions, including amine alkylation and esterification. For characterization, use high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) to confirm molecular weight and purity. Structural elucidation can be achieved via nuclear magnetic resonance (NMR) , focusing on signals for the benzodioxole ring (δ 6.5–7.5 ppm) and the chlorophenyl group (δ 7.2–7.4 ppm). Ensure solvent purity (e.g., LC-grade methanol) and deactivate glassware with 5% dimethyldichlorosilane (DMDCS) to prevent analyte adsorption .
Q. How can chemiluminescent detection be optimized for this compound in enzymatic assays?
Methodological Answer: The compound’s detection relies on alkaline phosphatase (ALP)-catalyzed cleavage of chemiluminescent substrates. Optimize by:
- Adjusting CDP-Star concentration (0.1–1.0 mM) to balance sensitivity and background noise.
- Reducing exposure time (30 sec to 5 min) using cooled CCD cameras to minimize signal saturation.
- Pre-treating membranes with blocking agents (e.g., BSA) to prevent non-specific binding .
Advanced Research Questions
Q. How can discrepancies in reported bioactivity data across studies be resolved?
Methodological Answer: Discrepancies often arise from variability in experimental conditions. Address this by:
- Standardizing assay parameters : Use consistent cell lines (e.g., HEK293 for receptor-binding studies) and control for pH (7.4 ± 0.2) and temperature (37°C).
- Cross-validating results with orthogonal techniques (e.g., SPR for binding affinity vs. fluorescence polarization).
- Performing meta-analyses of published data, focusing on studies with rigorous statistical power (n ≥ 3 replicates) .
Q. What advanced separation techniques improve the compound’s purification from complex matrices?
Methodological Answer: For environmental or biological samples, employ solid-phase extraction (SPE) with Oasis HLB cartridges:
Condition cartridges with 2 mL methanol followed by 2 mL Milli-Q water.
Load 100 mL sample (pH adjusted to 3.0 with formic acid) to enhance retention.
Elute with 2 mL methanol:acetic acid (95:5 v/v) for >90% recovery.
Pair with ultra-high-performance liquid chromatography (UHPLC) using a C18 column (1.7 µm particles) for baseline separation of analogs .
Q. How can the compound’s stability under varying environmental conditions be systematically evaluated?
Methodological Answer: Design a stability-indicating study with the following steps:
- Stress testing : Expose the compound to UV light (254 nm, 48 hr), oxidative conditions (3% H₂O₂, 24 hr), and hydrolytic environments (0.1 M HCl/NaOH, 70°C).
- Degradation analysis : Monitor via LC-MS/MS for breakdown products (e.g., chlorophenyl derivatives).
- Kinetic modeling : Use Arrhenius plots to predict shelf-life at 25°C .
Properties
IUPAC Name |
disodium;5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO7.2Na/c1-11(22-10-15(23)13-3-2-4-14(21)9-13)7-12-5-6-16-17(8-12)29-20(28-16,18(24)25)19(26)27;;/h2-6,8-9,11,15,22-23H,7,10H2,1H3,(H,24,25)(H,26,27);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZBPOHHSBDTJQ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OC(O2)(C(=O)[O-])C(=O)[O-])NCC(C3=CC(=CC=C3)Cl)O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNNa2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.